![molecular formula C12H17BN4O4 B12840825 (3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)
(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid is a complex organic compound that features a boronic acid functional group attached to a triazolopyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid typically involves multiple steps. One common approach starts with the preparation of the triazolopyridine core, followed by the introduction of the boronic acid group. The tert-butoxycarbonyl (Boc) protecting group is often used to protect the amino group during the synthesis. The reaction conditions usually involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazolopyridine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the triazolopyridine ring can produce partially or fully reduced derivatives.
Applications De Recherche Scientifique
(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The triazolopyridine ring system can interact with various biological targets, modulating their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
- Pinacol boronic esters
Uniqueness
(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid is unique due to its combination of a boronic acid group and a triazolopyridine ring system. This combination provides a versatile platform for chemical modifications and enhances its potential applications in various fields. The presence of the Boc protecting group also allows for selective deprotection and further functionalization, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H17BN4O4 |
|---|---|
Poids moléculaire |
292.10 g/mol |
Nom IUPAC |
[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]boronic acid |
InChI |
InChI=1S/C12H17BN4O4/c1-12(2,3)21-11(18)16(4)10-15-14-9-8(13(19)20)6-5-7-17(9)10/h5-7,19-20H,1-4H3 |
Clé InChI |
DOHYKNBWIZKMDB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CN2C1=NN=C2N(C)C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


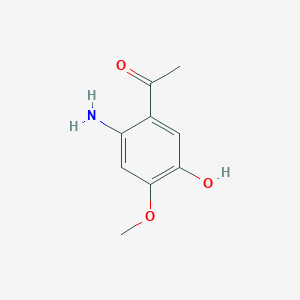

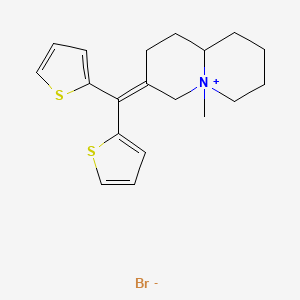
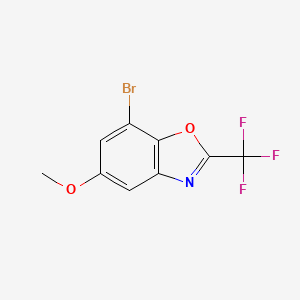
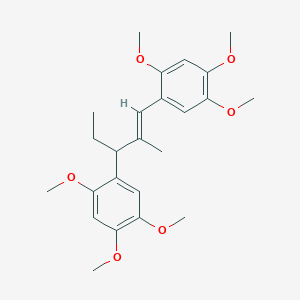
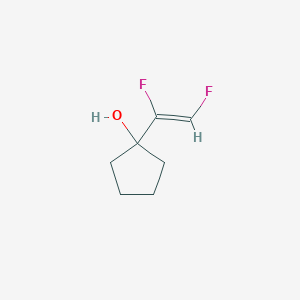

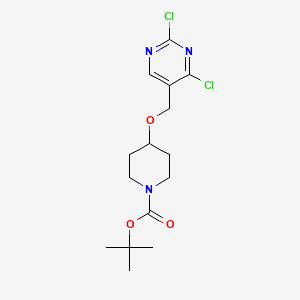
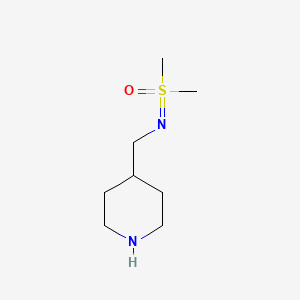
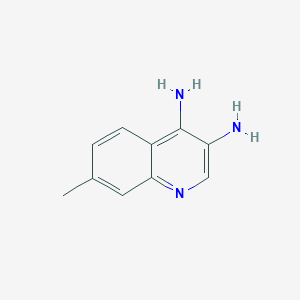


![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
![2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid](/img/structure/B12840824.png)
